N-{[5-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
N-{[5-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methylsulfanyl group linked to a carbamoyl methyl moiety and a 3-chloro-4-methylphenyl group. The benzamide group is attached via a methylene bridge to the oxadiazole ring.
The compound’s molecular formula is C₁₈H₁₆ClN₅O₃S₂, with a molecular weight of 449.93 g/mol (calculated based on isotopic mass data) . Its synthesis likely involves cyclization reactions of hydrazide precursors with isocyanates or thioureas, a method common for oxadiazole derivatives .
Properties
IUPAC Name |
N-[[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S/c1-12-7-8-14(9-15(12)20)22-16(25)11-28-19-24-23-17(27-19)10-21-18(26)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZICCERRIPAAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide under basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the oxadiazole intermediate with a thiol compound.
Attachment of the carbamoyl group: This is done by reacting the intermediate with an isocyanate derivative.
Final coupling with benzamide: The final step involves the coupling of the intermediate with benzamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carbamoyl group, potentially leading to ring opening or amine formation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development studies.
Medicine
In medicinal chemistry, the compound can be explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of N-{[5-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups suggests it could engage in hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiadiazole vs. Oxadiazole Cores
Key Compound : N-[5-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide (C₁₈H₁₆ClN₅O₃S₂, MW 449.93 g/mol)
- Structural Differences : Replaces the oxadiazole ring with a thiadiazole core and introduces a cyclopropyl-oxazole substituent.
- Implications : Thiadiazoles generally exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects, but oxadiazoles may offer better solubility. The cyclopropyl group could enhance steric hindrance, affecting target binding .
Derivatives with Varied Substituents
- 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (C₁₉H₁₆ClN₃O₂S₃, MW 473.99 g/mol)
- Comparison : Shares the 3-chloro-4-methylphenyl group but uses a thiadiazole ring with dual sulfanyl linkages. The acetamide moiety (vs. benzamide) may reduce aromatic interactions in target proteins.
Compounds with Alternative Linkers and Stereochemistry
- (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide (C₁₈H₁₈ClN₃O₃S₂, MW 423.92 g/mol)
- Comparison : Replaces benzamide with a sulfonamide group and introduces stereochemistry (S-configuration). Sulfonamides often exhibit stronger enzyme inhibition but may face higher renal toxicity.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Routes : The target compound is synthesized via cyclization of hydrazides with isocyanates, similar to methods in and . Yields depend on reaction time and solvent purity .
- Biological Performance : Thiadiazole derivatives (e.g., ) often show enhanced metabolic stability but may suffer from reduced solubility. Oxadiazoles, while less stable, are preferred for CNS-targeting drugs due to better blood-brain barrier penetration .
- Structural Optimization : Substituting the oxadiazole with thiadiazole () or adding sulfamoyl groups () can modulate toxicity and efficacy. The 3-chloro-4-methylphenyl group is critical for hydrophobic interactions in target binding .
Biological Activity
N-{[5-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a compound that belongs to the class of oxadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H23ClN4O3S. The structure features a 1,3,4-oxadiazole moiety, which is known for its bioactivity. The presence of a chlorinated aromatic ring and a sulfanyl group further enhances its potential as a pharmacological agent.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds can inhibit key enzymes involved in cancer cell proliferation, including:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
A study highlighted the efficacy of oxadiazole derivatives in inhibiting telomerase activity, which is crucial for cancer cell immortality . The compound's ability to target multiple pathways makes it a promising candidate for further development as an anticancer agent.
Antimicrobial Properties
Several studies have demonstrated the antimicrobial efficacy of oxadiazole derivatives against various pathogens. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Component | Role in Activity |
|---|---|
| 1,3,4-Oxadiazole Moiety | Anticancer and antimicrobial activity |
| Chlorinated Aromatic Ring | Enhances lipophilicity and bioavailability |
| Sulfanyl Group | Potential involvement in redox reactions |
Case Study 1: Anticancer Efficacy
In vitro studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds were significantly lower than those for conventional chemotherapeutics like doxorubicin, indicating superior potency .
Case Study 2: Antimicrobial Activity
A series of synthesized oxadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the oxadiazole ring enhanced antibacterial activity by up to 50% compared to unmodified compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
